

Sulcofuron chemical structure and properties

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Compound of Interest		
Compound Name:	Sulcofuron	
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An In-Depth Technical Guide to **Sulcofuron**: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcofuron is a synthetic organochlorine compound classified as a phenylurea pesticide. It has been utilized as an insecticide and a mothproofing agent. This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of **Sulcofuron**. Detailed experimental protocols for the analysis of **Sulcofuron**, assessment of its acute oral toxicity, and evaluation of its primary mechanism of action through acetolactate synthase inhibition are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of pesticides and related chemical compounds.

Chemical Structure and Identification

Sulcofuron is chemically described as 5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid[1]. The structural formula of **Sulcofuron** is provided below:

Chemical Structure of **Sulcofuron**



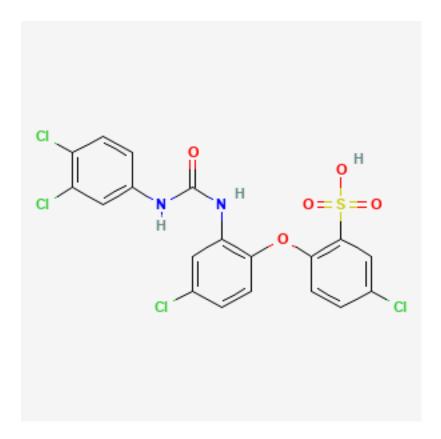


Table 1: Chemical Identification of Sulcofuron

Identifier	Value
IUPAC Name	5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benze nesulfonic acid[1]
CAS Number	24019-05-4[1]
Molecular Formula	C19H12Cl4N2O5S[1]
SMILES	C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)O)Cl)Cl
InChI	InChI=1S/C19H12Cl4N2O5S/c20-10-1-5-16(30- 17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25- 19(26)24-12-3-4-13(22)14(23)9-12/h1-9H, (H2,24,25,26)(H,27,28,29)

Physicochemical Properties



A summary of the key physicochemical properties of **Sulcofuron** is presented in Table 2. These properties are essential for understanding its environmental fate, transport, and biological interactions.

Table 2: Physicochemical Properties of Sulcofuron

Property	Value
Molecular Weight	522.2 g/mol [1]
XLogP3	5.3
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	5
Exact Mass	521.919153 u
Monoisotopic Mass	519.922103 u
Topological Polar Surface Area	113 Ų
Heavy Atom Count	31
Complexity	725
Density	1.678 g/cm³

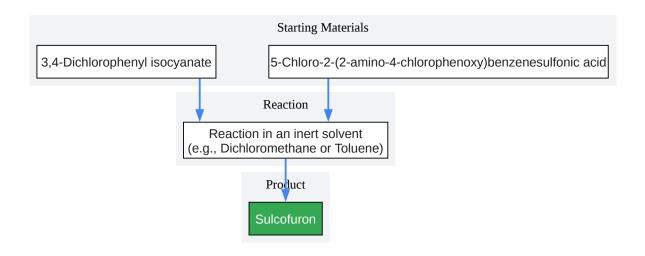
Note: Most properties are computationally derived and sourced from chemical databases.

Synthesis of Sulcofuron

A detailed, specific protocol for the synthesis of **Sulcofuron** is not readily available in the public domain. However, based on general synthesis routes for phenylurea herbicides described in patent literature, a plausible synthetic pathway can be proposed. The synthesis of phenylurea compounds typically involves the reaction of a substituted phenyl isocyanate with an appropriate amine.

A potential logical workflow for the synthesis of **Sulcofuron** is outlined below. This is a hypothetical pathway and would require experimental validation.





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Caption: A plausible synthetic workflow for **Sulcofuron**.

Analytical Methodology

The determination of **Sulcofuron** in environmental samples can be achieved using liquid chromatography coupled with mass spectrometry. The following is a detailed protocol adapted from a method for the analysis of **Sulcofuron** in river water.

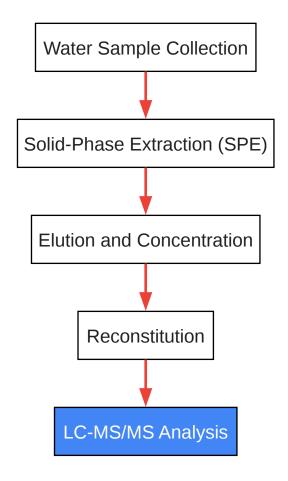
Experimental Protocol: Determination of **Sulcofuron** in Water Samples by LC-ESI-MS/MS

- 1. Sample Preparation: Solid-Phase Extraction (SPE)
 - Condition a 500 mg Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
 - Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
 - Wash the cartridge with 5 mL of deionized water.
 - Dry the cartridge under a stream of nitrogen for 30 minutes.



- Elute the analyte with 10 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of methanol:water (1:1, v/v) for LC-MS/MS analysis.
- 2. Liquid Chromatography Conditions
 - Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with 95% A, decrease to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μL.
 - Column Temperature: 40°C.
- 3. Mass Spectrometry Conditions
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.
 - Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-toproduct ion transitions for **Sulcofuron**. The exact m/z values would need to be determined by direct infusion of a **Sulcofuron** standard.
 - Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum sensitivity.





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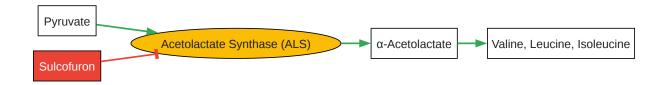
Caption: Workflow for the analysis of **Sulcofuron** in water.

Mechanism of Action and Biological Activity

The primary mode of action of **Sulcofuron** as an insecticide is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in insects, plants, and microorganisms, but not in animals.

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis





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Caption: Inhibition of ALS by **Sulcofuron** disrupts amino acid synthesis.

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is a general method that can be adapted for testing the inhibitory effect of **Sulcofuron** on ALS.

1. Enzyme Extraction

- Homogenize insect tissue (e.g., from a target pest species) in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM sodium pyruvate, 1 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 μM FAD, and 10% v/v glycerol).
- Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
- The supernatant contains the crude ALS enzyme extract.

2. ALS Activity Assay

- Prepare a reaction mixture containing the extraction buffer and varying concentrations of Sulcofuron (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 1%).
- Initiate the reaction by adding the enzyme extract to the reaction mixture.
- Incubate at 37°C for 60 minutes.
- Stop the reaction by adding 6 M H₂SO₄. This also facilitates the decarboxylation of the product, acetolactate, to acetoin.



- Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
- · 3. Detection of Acetoin
 - Add a solution of 0.5% creatine followed by a solution of 5% α -naphthol (in 2.5 M NaOH).
 - Incubate at 60°C for 15 minutes to allow for color development.
 - Measure the absorbance at 525 nm using a spectrophotometer.
 - The inhibitory activity of Sulcofuron can be determined by comparing the absorbance of the samples containing the inhibitor to that of a control without the inhibitor.

Toxicological Profile

The acute oral toxicity of **Sulcofuron** can be assessed using standardized protocols. The following is a detailed methodology based on OECD Guideline 423 for acute oral toxicity testing in rats.

Experimental Protocol: Acute Oral Toxicity Study in Rats (OECD 423)

- 1. Test Animals
 - Use healthy, young adult rats (e.g., Wistar strain), typically females as they are generally more sensitive.
 - Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
- 2. Housing and Feeding
 - House the animals in individual cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.
 - Provide standard laboratory diet and water ad libitum, except for a fasting period of approximately 16 hours before administration of the test substance.
- 3. Administration of Sulcofuron
 - Prepare a formulation of Sulcofuron in a suitable vehicle (e.g., corn oil).



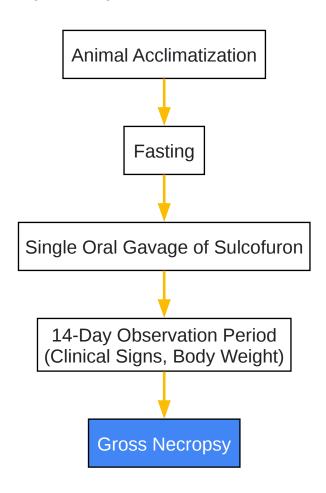
 Administer a single oral dose by gavage. A starting dose of 300 mg/kg body weight is often used, followed by 2000 mg/kg if no mortality is observed.

4. Observation

- Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
- Make detailed observations shortly after dosing and at least once daily for 14 days.

5. Necropsy

- At the end of the 14-day observation period, euthanize all surviving animals.
- Conduct a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.



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Caption: Workflow for an acute oral toxicity study of **Sulcofuron**.

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **Sulcofuron** are not readily available in public scientific databases. For a definitive structural confirmation and characterization, it would be necessary to acquire these spectra experimentally on a purified sample of **Sulcofuron**.

Conclusion

Sulcofuron is a well-characterized phenylurea insecticide with a clear mechanism of action involving the inhibition of acetolactate synthase. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and established experimental protocols for its analysis and toxicological assessment. While a specific synthesis protocol and experimental spectroscopic data are not widely available, the information presented herein provides a solid foundation for researchers and professionals working with this compound. Further research to elucidate a detailed synthetic route and obtain comprehensive spectroscopic data would be beneficial for the scientific community.

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References

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